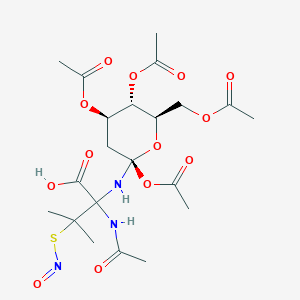
2-Acetamido-3-methyl-3-(nitrosothio)-2-(((2R,4R,5S,6R)-2,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)amino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-3-methyl-3-(nitrosothio)-2-(((2R,4R,5S,6R)-2,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)amino)butanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including acetamido, nitrosothio, and triacetoxy groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-methyl-3-(nitrosothio)-2-(((2R,4R,5S,6R)-2,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)amino)butanoic acid typically involves multi-step organic reactions. The process may start with the preparation of the core butanoic acid structure, followed by the introduction of the acetamido, nitrosothio, and triacetoxy groups through various chemical reactions. Common reagents and catalysts used in these reactions include acetic anhydride, thionyl chloride, and nitrosating agents.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamido-3-methyl-3-(nitrosothio)-2-(((2R,4R,5S,6R)-2,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrosothio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrosothio group can be reduced to thiols or amines.
Substitution: The acetamido and triacetoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrosothio group may yield sulfoxides, while reduction may produce thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: As a potential therapeutic agent or drug candidate.
Industry: In the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets and pathways. For example, the nitrosothio group may interact with thiol-containing enzymes, leading to inhibition or modulation of enzyme activity. The acetamido and triacetoxy groups may influence the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other acetamido and nitrosothio derivatives, as well as compounds with triacetoxy groups. Examples include:
- 2-Acetamido-3-methyl-3-(nitrosothio)butanoic acid
- 2-Acetamido-3-methyl-3-(nitrosothio)-2-(((2R,4R,5S,6R)-2,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)amino)propanoic acid
Uniqueness
The uniqueness of 2-Acetamido-3-methyl-3-(nitrosothio)-2-(((2R,4R,5S,6R)-2,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)amino)butanoic acid lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C21H31N3O13S |
|---|---|
Molekulargewicht |
565.6 g/mol |
IUPAC-Name |
2-acetamido-3-methyl-3-nitrososulfanyl-2-[[(2R,4R,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C21H31N3O13S/c1-10(25)22-21(18(30)31,19(6,7)38-24-32)23-20(36-14(5)29)8-15(34-12(3)27)17(35-13(4)28)16(37-20)9-33-11(2)26/h15-17,23H,8-9H2,1-7H3,(H,22,25)(H,30,31)/t15-,16-,17+,20+,21?/m1/s1 |
InChI-Schlüssel |
BREHHOCFHRAKQK-OOISZHNXSA-N |
Isomerische SMILES |
CC(=O)NC(C(=O)O)(C(C)(C)SN=O)N[C@@]1(C[C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)NC(C(=O)O)(C(C)(C)SN=O)NC1(CC(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B12853372.png)
![(R)-1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine](/img/structure/B12853378.png)


![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12853399.png)



![3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12853421.png)
![2'-Chlorospiro[adamantane-2,9'-fluorene]](/img/structure/B12853442.png)


![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol](/img/structure/B12853458.png)

